
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom, a methyl group, and a pyridinyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzoic acid.
Reduction: 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The pyridinyl group may also play a role in the compound’s activity by facilitating interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Di(pyridin-4-yl)benzaldehyde: Similar structure but lacks the fluorine and methyl groups.
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde: Contains a pyrrolidinyl group instead of a pyridinyl group.
Uniqueness
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde is unique due to the combination of the fluorine atom, methyl group, and pyridinyl group, which confer specific chemical and biological properties. This combination can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C13H10FNO |
|---|---|
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-6-12(10-2-4-15-5-3-10)13(14)7-11(9)8-16/h2-8H,1H3 |
Clave InChI |
BIISXTZIDWZWTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C=O)F)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



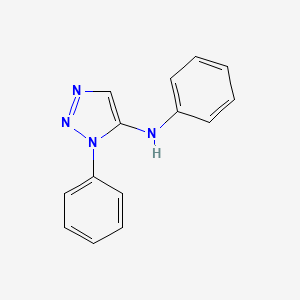


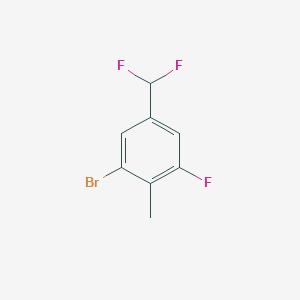
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
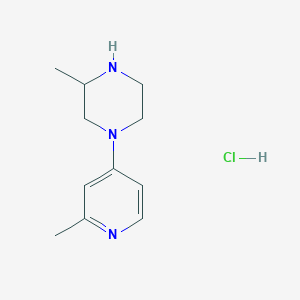
![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)
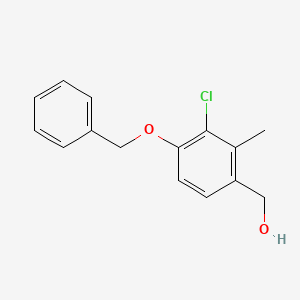
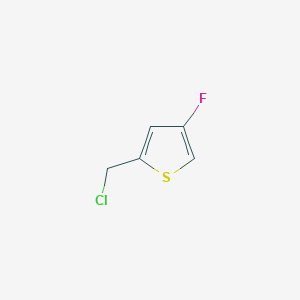
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)


